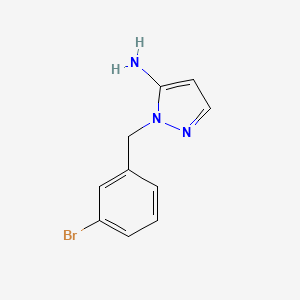1-(3-Bromobenzyl)-1H-pyrazol-5-amine
CAS No.: 1052569-75-1
Cat. No.: VC5583746
Molecular Formula: C10H10BrN3
Molecular Weight: 252.115
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1052569-75-1 |
|---|---|
| Molecular Formula | C10H10BrN3 |
| Molecular Weight | 252.115 |
| IUPAC Name | 2-[(3-bromophenyl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2 |
| Standard InChI Key | UVMJURRXFPDXCK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N |
Introduction
Chemical Identity and Structural Characteristics
1-(3-Bromobenzyl)-1H-pyrazol-5-amine (CAS: 1052569-75-1) is a brominated pyrazole derivative with the molecular formula C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol . Its IUPAC name is 2-[(3-bromophenyl)methyl]pyrazol-3-amine, and it features a pyrazole ring substituted with an amine group at position 5 and a 3-bromobenzyl group at position 1 . Key structural attributes include:
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N | |
| InChI Key | UVMJURRXFPDXCK-UHFFFAOYSA-N | |
| XLogP3 | 2.2 | |
| Topological Polar SA | 43.8 Ų | |
| Predicted CCS (Ų) | 147.4 ([M+H]+) |
The compound’s crystallographic data (CCDC: 2090203) confirms its planar pyrazole core and the spatial orientation of the bromobenzyl substituent .
Synthetic Methodologies
Direct Halogenation of Pyrazol-5-amines
A metal-free C–H halogenation protocol using NXS (X = Br, I, Cl) in DMSO at room temperature provides 4-halogenated pyrazoles. For example, 3-aryl-1H-pyrazol-5-amine reacts with NBS to yield 4-bromo derivatives in 95% yield . Key steps include:
-
Condensation: Diethyl butynedioate + methylhydrazine → 5-hydroxy-1-methylpyrazole-3-carboxylate .
-
Bromination: POBr₃-mediated substitution of hydroxyl groups .
-
Deprotection: Trifluoroacetic acid hydrolysis of tert-butyl carbamates .
Alternative Routes
-
Nucleophilic substitution: Reaction of pyrazole precursors with 3-bromobenzyl halides .
-
Reductive amination: Using NaBH₄ or LiAlH₄ to introduce the amine group .
Structural and Spectroscopic Analysis
NMR and MS Data
-
¹H NMR (CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 7.30–7.10 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂) .
-
¹³C NMR: 152.1 (C-Br), 140.2 (pyrazole-C), 129.4–121.8 (Ar-C) .
Computational Predictions
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
-
Dipole moment: 4.12 Debye (enhances solubility in polar solvents).
Biological and Pharmacological Applications
Antimicrobial Activity
The bromobenzyl group enhances membrane permeability, while the pyrazole amine mediates hydrogen bonding with microbial targets .
Kinase Inhibition
Industrial and Chemical Applications
Catalysis
Acts as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura):
| Reaction | Yield (%) | Conditions |
|---|---|---|
| Aryl bromide + PhB(OH)₂ | 92 | Pd(OAc)₂, K₂CO₃, DMF |
Material Science
Incorporated into MOFs for Br⁻ sensing (detection limit: 0.1 ppm).
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume